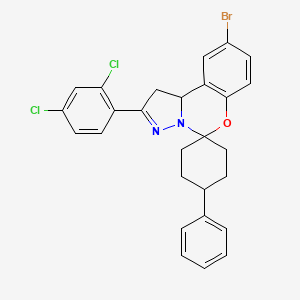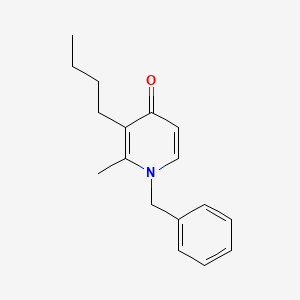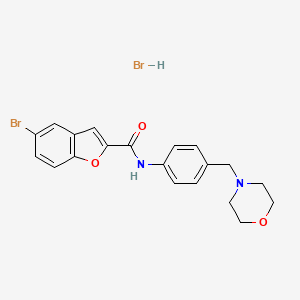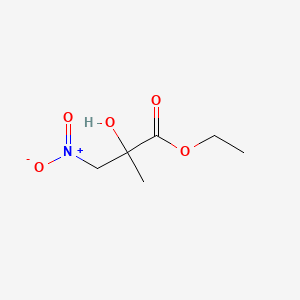![molecular formula C18H18BrNO2 B12635648 (6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one CAS No. 920798-35-2](/img/structure/B12635648.png)
(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one: is a complex organic compound that features a morpholine ring substituted with a bromophenyl and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound.
Substitution with Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromobenzene derivative.
Addition of Phenylethyl Group: The phenylethyl group can be added through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use as a probe in biochemical assays to study enzyme activity or protein interactions.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry:
- Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which (6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and phenylethyl groups can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- (6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
- (6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
Comparison:
- The presence of different halogen atoms (bromine, chlorine, fluorine) in the phenyl group can significantly affect the compound’s reactivity and binding properties.
- Bromine, being larger and more polarizable than chlorine and fluorine, may confer unique electronic and steric effects, making (6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one distinct in its interactions and applications.
Properties
CAS No. |
920798-35-2 |
|---|---|
Molecular Formula |
C18H18BrNO2 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
(6S)-6-(4-bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one |
InChI |
InChI=1S/C18H18BrNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17+/m0/s1 |
InChI Key |
SESJCTYJGGWWDG-SUMWQHHRSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@@H](OCC2=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate](/img/structure/B12635569.png)

![7-Oxa-12-thiaspiro[5.6]dodecan-3-one](/img/structure/B12635587.png)

![4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B12635596.png)


![Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-](/img/structure/B12635611.png)
![methyl 2-[(1S,11R,12R,16S)-11-(4-acetyloxybenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12635630.png)
![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635636.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene](/img/structure/B12635639.png)

![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)
